Ethylamine, 3,4-diethoxy-5-methoxyphenyl-

Description

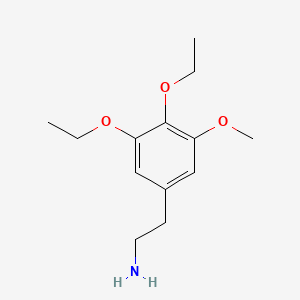

Ethylamine, 3,4-diethoxy-5-methoxyphenyl- is a substituted ethylamine derivative featuring a phenyl ring substituted with two ethoxy groups at positions 3 and 4 and a methoxy group at position 3. This structure confers unique physicochemical and biological properties, making it a compound of interest in synthetic chemistry and pharmacology. For example, intermediates such as meso-pheophorbidea2 and mesopurpurin-18 methyl ester3 (derived from chlorophyll paste) are synthesized using Pd/C catalysts and Ti(NO3)3-mediated reactions, which could be adapted for producing ethylamine derivatives .

The compound’s substitution pattern (diethoxy and methoxy groups) likely enhances its lipophilicity and metabolic stability compared to simpler ethylamine derivatives. Such properties are critical for applications in drug design, where solubility and bioavailability are key considerations.

Properties

CAS No. |

63918-08-1 |

|---|---|

Molecular Formula |

C13H21NO3 |

Molecular Weight |

239.31 g/mol |

IUPAC Name |

2-(3,4-diethoxy-5-methoxyphenyl)ethanamine |

InChI |

InChI=1S/C13H21NO3/c1-4-16-12-9-10(6-7-14)8-11(15-3)13(12)17-5-2/h8-9H,4-7,14H2,1-3H3 |

InChI Key |

VFOAVFQWZYUFQZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OC)CCN |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of Ethylamine, 3,4-diethoxy-5-methoxyphenyl- typically involves the following key steps:

- Aromatic ring functionalization: Introduction of ethoxy and methoxy groups on the phenyl ring, often via alkylation of phenolic precursors.

- Side chain construction: Formation of the ethylamine side chain through reductive amination or amide reduction.

- Purification: Crystallization or chromatographic methods to isolate the pure product.

Several synthetic routes have been reported, involving methylation/ethylation of phenols, reductive amination of aldehydes/ketones, and catalytic hydrogenation.

Detailed Synthetic Procedures

Alkylation of Phenols (Ethylation and Methylation)

- Reagents: Potassium carbonate (K2CO3), bromoethane (for ethylation), methyl iodide (for methylation)

- Solvent: Typically dichloromethane (DCM) or acetone

- Conditions: Stirring at 60 °C for 5 hours in sealed vials

- Workup: Evaporation under reduced pressure, liquid-liquid extraction with water and DCM, drying over sodium sulfate (Na2SO4), filtration, and evaporation

- Purification: Flash column chromatography using petroleum ether/ethyl acetate mixtures

This method introduces ethoxy groups at the 3 and 4 positions and methoxy at the 5 position on the aromatic ring.

Reductive Amination for Side Chain Formation

- Reagents: Amine source (ethylamine), aldehyde or ketone precursor of the substituted phenyl ring, reducing agents such as Adam’s catalyst (platinum oxide) under hydrogen atmosphere

- Solvent: Dichloromethane (DCM)

- Conditions: Room temperature to mild heating overnight

- Workup: Washing with sodium hydroxide (NaOH) and brine, drying over Na2SO4, filtration, evaporation

- Isolation: Formation of hydrochloride salt by treatment with ethereal HCl, centrifugation, washing, and drying

Reductive amination efficiently installs the ethylamine side chain onto the aromatic ring.

Alternative Synthetic Routes

- Methylation of Phenols: Using methyl iodide and potassium carbonate in sealed vials at 60 °C for 5 hours, followed by chromatography.

- Hydrolysis and Purification: Hydrolysis of acetophenone derivatives under mild alkaline conditions (NaOH or KOH, 10-20% aqueous solution) at room temperature for 6-12 hours, followed by acidification to pH 4-5, filtration, recrystallization from alcohol-water mixtures.

- Catalytic Hydrogenation: Using 10% Pd/C under hydrogen atmosphere at 35-55 °C for 10-12 hours for reduction of imines or related intermediates.

Reaction Scheme Summary Table

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Phenol Ethylation | K2CO3 (8 equiv), bromoethane (5 equiv), 60 °C, 5 h | ~60-70 | Flash chromatography purification |

| Phenol Methylation | K2CO3 (8 equiv), methyl iodide (6 equiv), 60 °C, 5 h | ~70-80 | Used for methoxy group installation |

| Reductive Amination | Adam’s catalyst, H2, DCM, RT, overnight | 57-78 | Product isolated as HCl salt |

| Hydrolysis | NaOH/KOH 10-20%, RT, 6-12 h | 60-90 | Followed by acidification and recrystallization |

| Catalytic Hydrogenation | Pd/C, H2, 35-55 °C, 10-12 h | 63-78 | Used for imine reduction to amine |

Research Findings and Industrial Considerations

- Optical Purity: Methods involving chiral catalysts or enzyme resolution (e.g., Lipase B) yield optical purities ranging from 57% to 98%, but enzymatic methods are less feasible industrially due to cost and scale limitations.

- Hazardous Reagents: Some synthetic routes use hazardous reagents such as n-butyllithium (n-BuLi), lithium hexamethyldisilazide (LiHMDS), and rhodium complexes, which complicate large-scale synthesis.

- Improved Processes: Recent patents describe improved industrially viable methods avoiding hazardous reagents and expensive catalysts, using more straightforward condensation and catalytic hydrogenation steps with high optical purity (>99.5%).

- Purification Techniques: Chiral HPLC, supercritical fluid chromatography (SFC), and chiral salt crystallization are employed for enantiomeric separation when optical purity is critical.

Chemical Reactions Analysis

3,4-Diethoxy-5-methoxyphenethylamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form secondary amines.

Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).

Scientific Research Applications

3,4-Diethoxy-5-methoxyphenethylamine has several scientific research applications:

Chemistry: It is used as a reference compound in the study of phenethylamine derivatives.

Biology: It is studied for its potential effects on neurotransmitter systems.

Medicine: Research is ongoing to explore its potential therapeutic effects.

Industry: It is used in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 3,4-Diethoxy-5-methoxyphenethylamine involves its interaction with serotonin receptors in the brain. It is believed to act as a partial agonist at the 5-HT2A receptor, which is responsible for its psychedelic effects. The compound may also interact with other neurotransmitter systems, but detailed studies are limited .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the phenyl ring significantly influence molecular behavior. Below is a comparative analysis with key analogs:

Key Observations :

- Lipophilicity : Ethylamine, 3,4-diethoxy-5-methoxyphenyl- is expected to exhibit higher lipophilicity than methylenedioxy analogs (e.g., compound in ) due to the longer ethoxy chains, which may improve membrane permeability .

- Backbone Differences : Compared to triazine-based amines (e.g., ), the ethylamine backbone offers greater flexibility, which could influence receptor binding affinity.

Biological Activity

Ethylamine, 3,4-diethoxy-5-methoxyphenyl-, also known as 2-(3,4-diethoxy-phenyl)-ethylamine hydrochloride, is an organic compound with a complex structure that has garnered interest due to its potential biological activities. This compound is characterized by its unique substituents, which may influence its reactivity and interactions with biological systems.

- Chemical Formula : C12H19NO2·HCl

- Molecular Weight : 233.75 g/mol

- Appearance : White crystalline solid

- Solubility : Soluble in water and organic solvents

Synthesis

The synthesis of Ethylamine, 3,4-diethoxy-5-methoxyphenyl- typically involves the following steps:

- Formation of Intermediate : Reaction of 3,4-diethoxybenzaldehyde with nitroethane to form 3,4-diethoxyphenyl-2-nitropropene.

- Reduction : The intermediate is reduced using lithium aluminum hydride (LiAlH4).

- Salt Formation : The amine is converted to its hydrochloride salt by reacting it with hydrochloric acid (HCl) .

The biological activity of Ethylamine, 3,4-diethoxy-5-methoxyphenyl- is primarily attributed to its ability to act as a ligand that binds to specific receptors or enzymes. This interaction can modulate various biological pathways, potentially leading to therapeutic effects. Notably, it may inhibit certain enzymes involved in metabolic processes, which can alter cellular functions .

Biological Studies and Findings

Research has indicated several potential biological activities associated with this compound:

- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial activity against various pathogens.

- Anticancer Potential : There is ongoing investigation into its efficacy as an anticancer agent, particularly concerning its ability to induce apoptosis in cancer cells.

- Neurotransmitter Modulation : The compound may influence neurotransmitter systems, which could be relevant in the context of neurodegenerative diseases .

Case Studies

-

Anticancer Activity :

A study focused on the effects of similar compounds on cancer cell lines demonstrated that derivatives of ethylamine compounds could inhibit cell proliferation and induce cell cycle arrest. While specific data for Ethylamine, 3,4-diethoxy-5-methoxyphenyl- is limited, the structural similarities suggest potential for similar activity . -

Neuropharmacological Effects :

Research into related phenethylamines has shown that these compounds can interact with trace amine receptors in the brain. Such interactions are hypothesized to play a role in modulating mood and cognitive functions .

Comparison with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-(3,4-Dimethoxy-phenyl)-ethylamine | Methoxy groups instead of ethoxy | Similar receptor binding |

| 2-(3,4-Dihydroxy-phenyl)-ethylamine | Hydroxy groups | Varying enzyme inhibition |

| 2-(3,4-Dimethoxy-phenyl)-ethylamine hydrochloride | Lacks hydrochloride salt form | Enhanced solubility |

The presence of ethoxy groups in Ethylamine, 3,4-diethoxy-5-methoxyphenyl- enhances its solubility and may affect its interaction with biological targets compared to similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.